molecular formula C25H31N3O4 B2408586 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034479-81-5

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2408586
CAS No.: 2034479-81-5
M. Wt: 437.54
InChI Key: IIGMXHOLBDQBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a piperazine ring, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures. The 2,3-dihydrobenzo[b][1,4]dioxin moiety, piperazine ring, and piperidine ring contribute to the complexity of the molecule .

Scientific Research Applications

Metabolic Pathways and Disposition

Research on compounds with structural similarities, such as benzodioxin derivatives and piperazine-containing molecules, has focused on understanding their metabolic pathways and disposition in humans. For instance, the disposition and metabolism of SB-649868, an orexin receptor antagonist with a complex structure including a benzofuran core, similar to benzodioxin motifs, highlight the extensive metabolization and elimination pathways of such compounds. This study revealed that metabolic transformation primarily occurs via oxidation, with significant excretion through feces, underscoring the importance of these pathways in drug development and toxicological assessments (Renzulli et al., 2011).

Receptor Interactions

The interaction of chemically related compounds with specific receptors, such as the 5-HT(1A) receptor, demonstrates their potential therapeutic applications in treating conditions like anxiety and mood disorders. A study on a novel antagonist showed significant receptor occupancy in the human brain, suggesting a dose-dependent effect beneficial for clinical applications (Rabiner et al., 2002). Such research underscores the utility of these compounds in developing treatments for neurological and psychiatric conditions.

Therapeutic Applications

Further, the exploration of sigma receptors by compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in imaging studies for breast cancer highlights the potential diagnostic and therapeutic applications. These studies suggest that compounds targeting sigma receptors could be utilized in imaging techniques to visualize tumors, aiding in the diagnosis and potentially guiding treatment strategies for cancer (Caveliers et al., 2002).

Future Directions

The future directions for the research on this compound could involve finding a more efficient synthesis method, studying its mechanism of action in more detail, and evaluating its physical and chemical properties using various analytical techniques .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-30-21-6-4-5-20(17-21)27-15-13-26(14-16-27)19-9-11-28(12-10-19)25(29)24-18-31-22-7-2-3-8-23(22)32-24/h2-8,17,19,24H,9-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMXHOLBDQBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.